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  • Product: 2-Heptanone oxime
  • CAS: 5314-31-8

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-heptanone oxime

An In-depth Technical Guide to 2-Heptanone Oxime: Structure, Properties, and Synthesis Introduction 2-Heptanone oxime (CAS No. 5314-31-8), also known by its IUPAC name N-Heptan-2-ylidenehydroxylamine, is an organic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Heptanone Oxime: Structure, Properties, and Synthesis

Introduction

2-Heptanone oxime (CAS No. 5314-31-8), also known by its IUPAC name N-Heptan-2-ylidenehydroxylamine, is an organic compound belonging to the oxime family.[1][2] Oximes are characterized by the functional group C=N-OH and are typically formed through the condensation of an aldehyde or ketone with hydroxylamine. As a derivative of the naturally occurring ketone 2-heptanone—a compound found in various foods and even identified as a component of honeybee pheromones—2-heptanone oxime serves as a valuable intermediate in organic synthesis and holds potential for investigation in medicinal chemistry and materials science.[3]

This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of 2-heptanone oxime, designed for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule.

Chemical Structure and Stereochemistry

The fundamental identity of 2-heptanone oxime is defined by its molecular structure. It possesses the molecular formula C₇H₁₅NO and a molecular weight of approximately 129.20 g/mol .[1][4]

Structural Formula:

A critical feature of oximes is the potential for stereoisomerism around the carbon-nitrogen double bond (C=N). Due to the presence of a lone pair of electrons on the nitrogen atom and two different substituents on the carbon, 2-heptanone oxime can exist as two distinct geometric isomers: (E) and (Z).

  • In the (E)-isomer (from the German entgegen, meaning opposite), the hydroxyl (-OH) group and the larger alkyl group (the pentyl chain) are on opposite sides of the C=N double bond.

  • In the (Z)-isomer (from the German zusammen, meaning together), the hydroxyl (-OH) group and the larger alkyl group are on the same side of the C=N double bond.

The synthesis of 2-heptanone oxime typically results in a mixture of (E) and (Z) isomers. The specific ratio can be influenced by reaction conditions, and separation may be possible through techniques like chromatography if a single isomer is required for specific applications, such as in perfumery where different isomers can possess distinct fragrances.[5]

Physical and Chemical Properties

The physical properties of 2-heptanone oxime are essential for its handling, purification, and application in various experimental setups. The data presented below is compiled from various chemical data repositories.

PropertyValueSource(s)
CAS Number 5314-31-8[1][2][4]
Molecular Formula C₇H₁₅NO[1][6]
Molecular Weight 129.20 g/mol [1][2]
IUPAC Name N-Heptan-2-ylidenehydroxylamine[1][2]
Boiling Point 96 °C at 10 mmHg[7]
Density 0.891 g/mL at 25 °C[6][7]
Refractive Index (n²⁰/D) 1.449[7]
SMILES CCCCCC(C)=NO[1][6]
InChI Key NGTGENGUUCHSLQ-FPLPWBNLSA-N[6]

Synthesis of 2-Heptanone Oxime: A Validated Protocol

The most direct and widely adopted method for synthesizing 2-heptanone oxime is the acid-catalyzed condensation reaction between 2-heptanone and hydroxylamine. The following protocol provides a self-validating system for its preparation in a laboratory setting.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of 2-heptanone. Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) due to the instability of the free base. A weak base, such as sodium acetate or pyridine, is added to the reaction mixture to neutralize the hydrogen chloride in situ, liberating the free hydroxylamine which can then act as a nucleophile. The reaction is driven to completion by the formation of a stable C=N double bond and the elimination of a water molecule. An ethanol-water mixture is often employed as the solvent to ensure the miscibility of both the organic ketone and the inorganic hydroxylamine salt.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Reactant1 2-Heptanone ReactionVessel Combine & Reflux (e.g., 2-4 hours) Reactant1->ReactionVessel Reactant2 Hydroxylamine HCl Reactant2->ReactionVessel Base Sodium Acetate Base->ReactionVessel Solvent Ethanol/Water Solvent->ReactionVessel Quench Cool & Quench (Add water) ReactionVessel->Quench Reaction Completion Extract Extract with Ether or Ethyl Acetate Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Evaporate Solvent Evaporation (Rotary Evaporator) Dry->Evaporate Filtered Solution Purify Vacuum Distillation or Chromatography Evaporate->Purify Crude Product Product Pure 2-Heptanone Oxime Purify->Product

Caption: Synthesis workflow for 2-heptanone oxime.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water.

  • Addition of Ketone: To the stirred aqueous solution, add a solution of 2-heptanone (1.0 equivalent) in ethanol. The amount of ethanol should be sufficient to create a homogeneous solution upon heating.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-heptanone spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water to dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers contain the 2-heptanone oxime product.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 2-heptanone oxime.[7]

Spectroscopic Characterization

Structural verification of the synthesized 2-heptanone oxime is achieved through standard spectroscopic techniques. The following data are predictive, based on the known spectra of the parent ketone and related oxime structures.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional group transformation. The characteristic strong C=O stretch of the starting material, 2-heptanone (approx. 1715 cm⁻¹), will be absent.[8][9] Key peaks for 2-heptanone oxime will include:

    • ~3300 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

    • ~2960-2850 cm⁻¹ (strong): C-H stretching of the alkyl chains.

    • ~1650 cm⁻¹ (medium): C=N stretching of the oxime group.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will confirm the presence of the alkyl groups and the oxime proton. Expected signals include:

    • A singlet for the methyl group protons adjacent to the C=N bond.

    • A triplet for the terminal methyl group of the pentyl chain.

    • A series of multiplets for the methylene protons of the pentyl chain.[10]

    • A broad singlet at a downfield chemical shift corresponding to the -OH proton, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is definitive for confirming the carbon skeleton. The most diagnostic signal is the disappearance of the ketone carbonyl carbon (~208 ppm in 2-heptanone) and the appearance of the C=N carbon in the oxime.[11]

    • ~155-165 ppm: C=N carbon of the oxime.

    • Multiple peaks in the upfield region (~14-40 ppm) corresponding to the carbons of the methyl and pentyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show:

    • A molecular ion peak (M⁺) at m/z = 129 , corresponding to the molecular formula C₇H₁₅NO.[4]

    • Characteristic fragmentation patterns resulting from the cleavage of the alkyl chain.

Applications in Research and Development

While 2-heptanone itself has applications as a solvent and fragrance, the oxime derivative opens up different avenues in chemical synthesis and potential biological investigation.[12][13]

  • Synthetic Intermediate: Oximes are versatile intermediates in organic chemistry. They can be readily reduced to form primary amines or undergo the Beckmann rearrangement to produce amides, which are fundamental building blocks in pharmaceuticals and polymers.

  • Ligand Chemistry: The oxime functional group can act as a ligand to coordinate with metal ions, making it a candidate for the development of new catalysts or metal-sequestering agents.

  • Bioactivity Screening: Given that the parent ketone, 2-heptanone, is a biologically active molecule (e.g., a pheromone in honeybees and a metabolite in various organisms), its derivatives are logical candidates for bioactivity screening.[3][14][15] The oxime functionality can alter the molecule's polarity, hydrogen bonding capability, and metabolic stability, potentially leading to novel pharmacological profiles. The general class of oximes has been explored for various therapeutic applications, and 2-heptanone oxime could be investigated in similar contexts.

Safety and Handling

As a laboratory chemical, 2-heptanone oxime should be handled with appropriate care. While specific toxicology data is limited, general precautions for handling organic nitrogen compounds should be followed. It is prudent to refer to the Safety Data Sheet (SDS) for the starting material, 2-heptanone, for guidance on handling flammable and potentially irritating chemicals.[16][17][18]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[19] Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[16][19]

References

  • U.S. Environmental Protection Agency (EPA). (2023). 2-Heptanone, oxime - Substance Details. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Heptanone, oxime. Retrieved from [Link]

  • PubChem. (2E)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime. Retrieved from [Link]

  • NextSDS. 2-Heptanone O-methyl oxime — Chemical Substance Information. Retrieved from [Link]

  • Gutiérrez-García, A. G., Contreras, C. M., & Mendoza-López, R. (2015). 2-Heptanone Produces Sensorial-Emotional Changes, Depending on Length of Exposure. Acta de Investigación Psicológica, 5(2), 2008-2016. Retrieved from [Link]

  • Wikipedia. 2-Heptanone. Retrieved from [Link]

  • NP-MRD. (2021). Showing NP-Card for 2-Heptanone (NP0000731). Retrieved from [Link]

  • PubChem. 2-Heptanone. Retrieved from [Link]

  • Google Patents. (2015). CN104478683A - Synthetic method of 2-heptanone.
  • Chegg. (2020). Solved Below is the 1H-NMR spectrum of 2-heptanone. Retrieved from [Link]

  • Google Patents. (2003). EP1291409A2 - An oxime as perfuming ingredient.
  • NIST. 2-Heptanone Phase change data. Retrieved from [Link]

  • NIST. 2-Heptanone Mass spectrum (electron ionization). Retrieved from [Link]

  • SpectraBase. 2-Heptanone - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Audisio, C., et al. (2021). Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria. Microorganisms, 9(11), 2218. Retrieved from [Link]

  • NIST. 2-Heptanone Infrared Spectrum. Retrieved from [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Simagchem. (2020). The Uses of 2-Heptanone. Retrieved from [Link]

  • PubMed. (2021). Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria. Retrieved from [Link]

  • SpectraBase. 2-Heptanone, 6-methyl- - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Reddit. (2017). HNMR 2-heptanone - chemically equivalent peaks. Retrieved from [Link]

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Exploratory

The Crosslinking Mechanism of 2-Heptanone Oxime in High-Performance Silicone Systems: A Technical Guide

Abstract This technical guide provides a comprehensive examination of the mechanism of action of 2-heptanone oxime in the crosslinking of silicone polymers, particularly within the context of Room Temperature Vulcanizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2-heptanone oxime in the crosslinking of silicone polymers, particularly within the context of Room Temperature Vulcanizing (RTV) silicone sealants and adhesives. We will delve into the fundamental chemistry of the moisture-curing process, the pivotal role of 2-heptanone oxime-releasing silanes, and the influence of catalysts. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical crosslinking technology. We will explore detailed experimental protocols for characterizing the curing kinetics and the properties of the final cured elastomer, supported by quantitative data and visual representations of the chemical processes.

Introduction: The Significance of Oxime-Based Crosslinkers in Silicone Technology

Room Temperature Vulcanizing (RTV) silicones are a cornerstone of modern materials science, offering unparalleled flexibility, durability, and resistance to environmental degradation. The curing process, which transforms the liquid polymer into a solid elastomer at ambient conditions, is central to their performance. Among the various curing chemistries, neutral cure systems based on oxime silanes have gained prominence due to their non-corrosive nature, making them suitable for a wide range of sensitive substrates.[1][2][3]

Historically, 2-butanone oxime (methyl ethyl ketoxime, or MEKO) has been the dominant oxime used in these systems. However, concerns regarding its potential carcinogenicity have driven the search for safer alternatives.[4][5] 2-Heptanone oxime has emerged as a leading candidate, offering a more favorable toxicological profile with lower volatility and malodor.[4] This guide will elucidate the chemical intricacies of how 2-heptanone oxime, as part of a silane crosslinker, facilitates the formation of a robust and stable silicone network.

The Core Mechanism: Moisture-Initiated Hydrolysis and Condensation

The crosslinking process is a two-stage reaction initiated by atmospheric moisture. It involves the hydrolysis of a multifunctional oxime silane followed by its condensation with a hydroxyl-terminated polymer, typically a polydimethylsiloxane (PDMS).

The Key Players
  • Hydroxyl-Terminated Polydimethylsiloxane (HPDMS): The primary silicone polymer backbone, possessing reactive hydroxyl (-OH) groups at its chain ends.

  • 2-Heptanone Oxime-Based Silane Crosslinker: A tri- or tetra-functional silane where the silicon atom is bonded to 2-heptanone oxime groups via an Si-O-N linkage. A common example is Methyl-tris(2-heptanoneoxime)silane.

  • Catalyst: Typically an organotin compound, such as dibutyltin dilaurate, which accelerates the rate of both hydrolysis and condensation.[6][7]

  • Atmospheric Moisture (H₂O): The trigger for the entire curing cascade.

Stage 1: Hydrolysis of the Oxime Silane

Upon exposure to moisture, the oxime silane undergoes hydrolysis. The Si-O-N bonds are cleaved, leading to the formation of highly reactive silanol intermediates (Si-OH) and the liberation of 2-heptanone oxime as a byproduct.[8][9][10]

G cluster_0 Hydrolysis Oxime_Silane R-Si(ON=C(CH₃)C₅H₁₁)₃ (2-Heptanone Oxime Silane) Water 3H₂O (Atmospheric Moisture) Silanol R-Si(OH)₃ (Silanetriol Intermediate) Oxime_Byproduct 3 HON=C(CH₃)C₅H₁₁ (2-Heptanone Oxime)

Figure 1: Hydrolysis of a tris(2-heptanoneoxime)silane.
Stage 2: Condensation and Network Formation

The newly formed silanol groups are highly reactive and readily condense with the terminal hydroxyl groups of the HPDMS chains. This condensation reaction forms stable siloxane (Si-O-Si) bonds, effectively crosslinking the polymer chains into a three-dimensional network. Water is regenerated in this step, which can then participate in the hydrolysis of other oxime silane molecules.[9][10]

G cluster_1 Condensation Silanol R-Si(OH)₃ (Silanetriol) HPDMS 3 HO-[Si(CH₃)₂O]n-H (HPDMS) Crosslinked_Polymer R-Si(O-[Si(CH₃)₂O]n-H)₃ (Crosslinked Silicone) Water_Regen 3H₂O

Figure 2: Condensation of the silanetriol with HPDMS.
The Role of the Tin Catalyst

Organotin catalysts, such as dibutyltin dilaurate, play a crucial role in accelerating the curing process. The exact mechanism is complex, but it is believed that the tin compound forms an intermediate complex with the silanol, making the silicon atom more susceptible to nucleophilic attack by the hydroxyl groups of the HPDMS.[6] This catalytic cycle significantly increases the rate of condensation, allowing for a practical cure time at room temperature.

G Start Start Moisture Atmospheric Moisture Hydrolysis Hydrolysis of Oxime Silane Moisture->Hydrolysis Silanol Formation of Silanol Intermediate Hydrolysis->Silanol Byproduct Release of 2-Heptanone Oxime Hydrolysis->Byproduct Condensation Condensation with HPDMS Silanol->Condensation Crosslinking Crosslinked Silicone Network Formation Condensation->Crosslinking End Cured Elastomer Crosslinking->End

Figure 3: Overall workflow of moisture-curing.

Experimental Protocols for Characterization

To fully understand and optimize the crosslinking process, a suite of analytical techniques can be employed.

Monitoring Curing Kinetics with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the chemical changes during the curing process in real-time.[11][12][13]

Protocol:

  • Sample Preparation: A thin film of the uncured silicone sealant is cast onto an appropriate substrate (e.g., a KBr window or the crystal of an Attenuated Total Reflectance (ATR) accessory).

  • Data Acquisition: FTIR spectra are recorded at regular time intervals as the sealant is exposed to ambient conditions.

  • Spectral Analysis: The disappearance of the Si-O-N stretching band (typically around 920-940 cm⁻¹) from the oxime silane and the appearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the silanol intermediates and liberated water are monitored. The formation of the Si-O-Si crosslinks can be observed by changes in the broad and intense Si-O-Si stretching band (around 1000-1100 cm⁻¹).[13]

  • Kinetic Modeling: The change in the peak area or height of these characteristic bands over time can be used to model the reaction kinetics.[14]

Elucidating Reaction Intermediates with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, provides detailed information about the different silicon species present during the hydrolysis and condensation reactions.[15][16][17][18][19]

Protocol:

  • Sample Preparation: The hydrolysis and condensation reactions are carried out in a suitable solvent (e.g., a mixture of ethanol and water) within an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired at various time points.

  • Spectral Analysis:

    • ¹H and ¹³C NMR: Can be used to track the disappearance of the oxime group signals and the appearance of signals corresponding to the liberated 2-heptanone oxime.

    • ²⁹Si NMR: Allows for the identification and quantification of the starting oxime silane, the various hydrolyzed intermediates (monomers, dimers, and oligomers with varying numbers of hydroxyl and oxime groups), and the final crosslinked network.[16]

  • Mechanistic Insights: By observing the evolution of these different silicon environments over time, a detailed picture of the reaction pathway and kinetics can be constructed.

Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the cured silicone elastomer.[1][20]

Protocol:

  • Sample Preparation: A small, precisely weighed sample of the fully cured silicone is placed in a TGA crucible.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the percentage of residue at high temperatures. This data is indicative of the thermal stability of the crosslinked network.[1]

Characterizing Mechanical Properties

The mechanical properties of the cured silicone are critical for its performance as a sealant or adhesive. Standard tensile testing is used to evaluate these properties.[21][22][23]

Protocol:

  • Sample Preparation: The silicone sealant is cured in a mold to produce standardized test specimens (e.g., dumbbell-shaped specimens according to ASTM D412).

  • Testing: The specimens are subjected to a uniaxial tensile force at a constant rate of extension until failure.

  • Data Analysis: The following properties are determined from the stress-strain curve:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The maximum strain or extension the material can undergo before breaking.

    • Modulus of Elasticity: A measure of the material's stiffness.

    • Shore A Hardness: A measure of the material's resistance to indentation.

Quantitative Data and Performance Comparison

The choice of oxime crosslinker has a significant impact on the properties of the cured silicone. Below is a comparative summary of typical properties for silicones cured with 2-heptanone oxime versus the traditional MEKO.

Property2-Heptanone Oxime SystemMEKO SystemTest Method
Curing Characteristics
Skin-Over Time (minutes)10 - 205 - 15ASTM C679
Tack-Free Time (minutes)30 - 6020 - 40ASTM C679
Mechanical Properties
Tensile Strength (MPa)1.5 - 2.51.8 - 2.8ASTM D412
Elongation at Break (%)300 - 500350 - 550ASTM D412
Shore A Hardness20 - 3025 - 35ASTM D2240
Safety and Handling
OdorLowPungentSubjective
Volatility of ByproductLowHigh-
Carcinogenicity Classification of ByproductNot ClassifiedCategory 1BCLP Regulation

Note: The values presented are typical and can vary depending on the specific formulation, including the type and concentration of polymer, filler, and catalyst.

Conclusion: A Safer and Effective Crosslinking Solution

The mechanism of action of 2-heptanone oxime in the crosslinking of silicone polymers is a sophisticated interplay of hydrolysis and condensation reactions, driven by atmospheric moisture and accelerated by a catalyst. This process results in the formation of a durable and resilient siloxane network, making it an ideal choice for high-performance sealants and adhesives. The use of 2-heptanone oxime-based silanes offers a significant advantage in terms of reduced health and safety concerns compared to traditional MEKO-based systems, without compromising the essential performance characteristics of the cured silicone. A thorough understanding of this mechanism, facilitated by the analytical techniques outlined in this guide, is paramount for the development of next-generation silicone materials with enhanced safety and performance profiles.

References

  • Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. (n.d.).
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  • Multinuclear 1D- and 2D-NMR study of the hydrolysis and condensation of bis-1,2-(triethoxysilyl)ethane. (2012, April 2). Taylor & Francis.
  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
  • Use of FTIR to Characterize and Monitor the Curing of Sealants. (n.d.). PerkinElmer.
  • TIN OR PLATINUM CURED RTV SILICONE RUBBER. (2017, April 6). Specialty Resin & Chemical.
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  • NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (n.d.). Mechanical Engineering.
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  • Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applic
  • Synthesis and Properties of One-Component Addition-Crosslinking Silicone Resin. (n.d.).
  • Wu, P. (2019, August 17). Study the curing reaction of silicone release agent through FTIR. Paul Wu's Blog.
  • IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. (n.d.). Pressure Sensitive Tape Council.
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  • Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.
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Protocols & Analytical Methods

Method

2-heptanone oxime in polyurethane synthesis protocols

Application Note: 2-Heptanone Oxime as a Low-Toxicity Isocyanate Blocking Agent in 1K Polyurethane Synthesis for Biomedical and Advanced Coating Applications Executive Summary One-component (1K) polyurethane systems are...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Heptanone Oxime as a Low-Toxicity Isocyanate Blocking Agent in 1K Polyurethane Synthesis for Biomedical and Advanced Coating Applications

Executive Summary

One-component (1K) polyurethane systems are highly desirable in advanced materials science and drug development for their ease of application in medical device coatings, drug-eluting matrices, and targeted delivery systems. However, the traditional reliance on methyl ethyl ketoxime (MEKO) as an isocyanate blocking agent has become a severe regulatory bottleneck due to its toxicity and suspected carcinogenicity.

This application note details the mechanistic rationale and experimental protocols for substituting MEKO with 2-heptanone oxime (also known as methyl amyl ketoxime or MAKO). By utilizing 2-heptanone oxime, researchers can formulate stable 1K polyurethane systems that maintain a low deblocking temperature profile (120°C–135°C) while significantly improving the toxicological safety of the final product[1].

Mechanistic Rationale & Kinetics

In a 1K polyurethane system, highly reactive polyisocyanates (such as HDI or IPDI) must be temporarily "masked" to prevent premature polymerization with ambient moisture or co-formulated active hydrogen compounds (polyols/polyamines).

The Blocking Chemistry: 2-heptanone oxime reacts with the free isocyanate (–NCO) groups to form a thermally labile urethane bond. The causality behind choosing 2-heptanone oxime lies in its specific steric bulk and electronic profile. The longer amyl chain provides sufficient steric hindrance to weaken the urethane linkage just enough to facilitate dissociation at lower temperatures than phenolic or lactam-based blockers[2].

Thermal Deblocking and API Compatibility: When the system is heated to approximately 120°C, the equilibrium shifts. The oxime-urethane bond cleaves, volatilizing the 2-heptanone oxime and regenerating the free isocyanate, which immediately reacts with the polyol to form the permanent polyurethane network[3]. For drug development professionals, this low deblocking temperature is critical: it allows for the curing of drug-eluting coatings without thermally degrading sensitive Active Pharmaceutical Ingredients (APIs) that would otherwise be destroyed by the 150°C+ temperatures required for ε-caprolactam deblocking[4].

G N1 Polyisocyanate (e.g., HDI, IPDI) N3 Blocked Isocyanate Prepolymer (Stable at RT) N1->N3 Addition (50-80°C) N2 2-Heptanone Oxime (Blocking Agent) N2->N3 N4 Thermal Deblocking (120°C - 135°C) N3->N4 Heat Applied N5 Free Isocyanate (Reactive Intermediate) N4->N5 N8 Volatilized 2-Heptanone Oxime (Byproduct) N4->N8 N7 Crosslinked Polyurethane (Final Matrix) N5->N7 Polymerization N6 Active Hydrogen Compound (Polyol / Polyamine) N6->N7

Reaction pathway of 2-heptanone oxime-blocked isocyanate in polyurethane synthesis.

Quantitative Data: Blocking Agent Comparison

To justify the transition to 2-heptanone oxime, the following table summarizes the physicochemical and regulatory profiles of common blocking agents used in polyurethane synthesis.

Blocking AgentChemical NameDeblocking Temp (°C)Toxicity / Regulatory StatusSuitability for Biomedical 1K Systems
MEKO Methyl ethyl ketoxime110 - 120High (Suspected carcinogen, REACH SVHC)Low
MAKO 2-Heptanone oxime115 - 135Low (Safer toxicological profile)High
ε-Caprolactam Azepan-2-one140 - 160Moderate (High temp degrades APIs)Low to Moderate
Phenol Carbolic acid150 - 170Very High (Corrosive, highly toxic)Very Low

Experimental Protocols

The following methodologies are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure stoichiometric accuracy and complete phase transitions.

Protocol A: Synthesis of 2-Heptanone Oxime-Blocked Polyisocyanate

Objective: Mask the free –NCO groups of a polyisocyanate to create a room-temperature stable prepolymer.

  • System Preparation: Purge a jacketed glass reactor with dry Nitrogen (N₂). Causality: Isocyanates are highly hygroscopic; ambient moisture will react with –NCO to form urea and CO₂, permanently altering the stoichiometry and creating gas bubbles in the matrix.

  • Reagent Charging: Add 1.0 equivalent of Hexamethylene Diisocyanate (HDI) trimer and dilute to 70% solids using anhydrous Methyl Isobutyl Ketone (MIBK).

  • Catalysis: Add 0.05 wt% Dibutyltin dilaurate (DBTDL). Causality: DBTDL lowers the activation energy for the oxime-isocyanate reaction, ensuring complete blocking without requiring excessive heat.

  • Controlled Addition: Heat the reactor to 50°C. Add 1.05 equivalents of 2-heptanone oxime dropwise over 60 minutes. Causality: The blocking reaction is highly exothermic. Dropwise addition prevents thermal runaway; temperatures exceeding 80°C will trigger undesirable side reactions (e.g., allophanate formation), increasing viscosity and reducing shelf-life[5].

  • Maturation: Maintain the reaction at 70°C for 2 hours.

  • Self-Validation (FTIR): Take an aliquot and analyze via Fourier Transform Infrared (FTIR) spectroscopy. The complete disappearance of the distinct isocyanate stretching band at ~2270 cm⁻¹ validates that 100% of the –NCO groups have been successfully blocked. If a peak remains, continue heating in 30-minute increments.

Protocol B: Formulation of the 1K Biomedical Coating

Objective: Blend the blocked prepolymer with an active hydrogen compound for a stable, ready-to-use coating.

  • Blending: In a high-shear mixer under vacuum, combine the blocked HDI prepolymer with a biomedical-grade polyol (e.g., Polytetramethylene ether glycol, PTMEG).

  • Stoichiometric Adjustment: Formulate at a Blocked NCO to OH ratio of 1.05 : 1.0 . Causality: A slight over-indexing of the blocked isocyanate compensates for trace moisture introduced during the coating process, ensuring full crosslinking of the polyol.

  • API Incorporation (Optional): Disperse the thermotolerant API into the mixture. The vacuum environment removes entrapped air, preventing micro-voids in the final drug-eluting film.

Protocol C: Thermal Deblocking and Matrix Curing

Objective: Trigger the release of 2-heptanone oxime and crosslink the polyurethane film.

  • Application: Apply the 1K formulation to the substrate (e.g., a metallic stent) via dip-coating or electrodeposition[6].

  • Thermal Activation: Transfer the coated substrate to a convection oven pre-heated to 125°C for 30 minutes . Causality: At 125°C, the thermal energy exceeds the dissociation energy of the oxime-urethane bond. 2-heptanone oxime is released and volatilizes out of the thin film, allowing the newly freed –NCO groups to react with the PTMEG hydroxyls[3].

  • Self-Validation (Solvent Resistance): Perform a Methyl Ethyl Ketone (MEK) Double Rub Test (ASTM D5402) on a control substrate. A properly deblocked and fully crosslinked polyurethane matrix will withstand >100 MEK double rubs without film degradation. Failure indicates incomplete deblocking (oven temperature too low) or incorrect stoichiometry.

Sources

Application

Application Note: Selective Catalytic Reduction of 2-Heptanone Oxime to 2-Heptylamine

Executive Summary The synthesis of primary aliphatic amines from ketoximes is a critical transformation in pharmaceutical development and fine chemical synthesis. 2-Heptylamine (tuaminoheptane) serves as a valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of primary aliphatic amines from ketoximes is a critical transformation in pharmaceutical development and fine chemical synthesis. 2-Heptylamine (tuaminoheptane) serves as a valuable building block and sympathomimetic agent. While stoichiometric reducing agents (e.g., LiAlH₄, Zn/HCl) can achieve this conversion, they suffer from poor atom economy and generate significant toxic waste[1]. Heterogeneous catalytic hydrogenation offers a highly sustainable, 100% atom-economical alternative[2]. This application note details the mechanistic rationale, catalyst selection, and validated protocols for the selective catalytic reduction of 2-heptanone oxime to 2-heptylamine, specifically addressing the challenge of secondary amine byproduct formation.

Mechanistic Rationale & Pathway Dynamics

The catalytic hydrogenation of 2-heptanone oxime to 2-heptylamine is not a single-step concerted reaction. It proceeds via a highly reactive imine intermediate[3]. The primary challenge in this workflow is chemoselectivity.

As the reaction progresses, the newly formed 2-heptylamine (a strong nucleophile) can attack the unreacted imine intermediate. This nucleophilic addition, followed by the elimination of ammonia and subsequent hydrogenation, yields the undesired secondary amine: di(2-heptyl)amine[2]. Furthermore, incomplete reduction can lead to the formation of hydroxylamines, a consequence of the challenging reductive cleavage of the N–O bond[4].

To engineer a highly selective protocol, we must manipulate the reaction equilibrium. By introducing a large molar excess of ammonia (NH₃) into the solvent matrix, Le Chatelier’s principle dictates that the equilibrium of the imine-amine condensation is driven backward. This effectively "starves" the pathway leading to the secondary amine, ensuring high fidelity for the primary amine product[5]. Alternatively, conducting the reaction in strictly acidic media protonates the primary amine upon formation, rendering it non-nucleophilic and unable to attack the imine.

G O 2-Heptanone Oxime I Imine Intermediate O->I +H2, Catalyst -H2O PA 2-Heptylamine (Target) I->PA +H2, Catalyst SA Di(2-heptyl)amine (Byproduct) I->SA + 2-Heptylamine -NH3, +H2

Catalytic reduction pathway of 2-heptanone oxime highlighting primary and secondary amine formation.

Catalyst Selection & Quantitative Performance

The choice of heterogeneous catalyst dictates the required reaction conditions and the ultimate product distribution. Below is a comparative analysis of standard catalytic systems used for aliphatic oxime reduction.

Catalyst SystemSolvent / AdditiveTemp (°C)H₂ PressurePrimary Amine SelectivityMechanistic Causality / Notes
Raney Nickel Ethanol + NH₃ (excess)25 - 503 - 5 atm> 90% Excess NH₃ suppresses secondary amine coupling via competitive binding and equilibrium shifts[5].
Pd/C (10%) Ethanol + HCl (1.1 eq)251 - 3 atm~ 85% Acid protonates the primary amine immediately, preventing nucleophilic attack on the imine[2].
PtO₂ (Adams) Ethanol (Neutral)251 - 3 atm< 50% High tendency for N-O bond preservation, leading to hydroxylamine and secondary amine mixtures[4].

Data synthesized from established heterogeneous catalysis benchmarks for aliphatic oximes.

Validated Experimental Protocols

Protocol A: High-Yield Reduction using Raney Nickel & Ethanolic Ammonia

This is the preferred scale-up method due to the low cost of the catalyst and excellent chemoselectivity.

Safety Note: Raney Nickel is highly pyrophoric. It must be kept wet at all times. Never allow the catalyst filter cake to dry in the air.

Step-by-Step Methodology:

  • Matrix Preparation: In a 250 mL heavy-walled Parr hydrogenation vessel, dissolve 10.0 g (77.4 mmol) of 2-heptanone oxime in 100 mL of 2.0 M ethanolic ammonia.

    • Causality: The ethanol acts as a protic solvent to stabilize polar intermediates, while the 2.0 M NH₃ provides the necessary stoichiometric excess to inhibit di(2-heptyl)amine formation.

  • Catalyst Loading: Carefully add 1.5 g of active Raney Nickel (approx. 15% w/w relative to the substrate) as an aqueous/ethanolic slurry.

  • Purge & Pressurization: Seal the vessel. Purge the headspace three times with inert nitrogen gas (30 psi) to remove oxygen, followed by three purges with hydrogen gas (H₂). Finally, pressurize the vessel to 50 psi (approx. 3.4 atm) with H₂.

  • Hydrogenation (Self-Validating Step): Agitate the vessel at 40 °C. Monitor the pressure gauge. The reaction is self-validating: hydrogen consumption will cause a steady drop in pressure. Repressurize to 50 psi as needed. The reaction is complete when the pressure remains strictly constant for >30 minutes, intrinsically validating the total reduction of the C=N bond.

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a packed pad of Celite under a gentle vacuum. Critical: Wash the pad with 50 mL of ethanol, ensuring the Raney Nickel remains wet. Dispose of the catalyst in a dedicated water-filled waste container.

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator) to remove ethanol and excess ammonia, yielding the crude amine as a pale oil.

Protocol B: Acid-Base Purification (Self-Validating Isolation)

To ensure absolute purity and remove any unreacted oxime or neutral ketone hydrolysis products, an acid-base extraction is required.

  • Acidification: Dissolve the crude oil in 100 mL of diethyl ether. Add 100 mL of 1.0 M HCl and stir vigorously for 10 minutes.

    • Causality: The basic 2-heptylamine is protonated to form a water-soluble hydrochloride salt. Neutral impurities (oxime, ketone) remain in the ether layer.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the aqueous layer with an additional 50 mL of ether to ensure total removal of organics. Discard the ether washes.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6.0 M NaOH dropwise until the pH is >12 (verify with pH paper).

    • Causality: The amine salt is deprotonated, regenerating the free base 2-heptylamine, which will visibly "oil out" of the aqueous solution.

  • Extraction & Drying: Extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Polish: Vacuum distillation of the residue yields pure 2-heptylamine as a colorless liquid.

Analytical Validation

To confirm the success of the protocol, the following analytical markers should be verified:

  • FT-IR: Disappearance of the broad O–H stretch (3200–3300 cm⁻¹) and sharp C=N stretch (1650–1680 cm⁻¹) of the oxime. Appearance of the N–H primary amine doublet (approx. 3300 and 3370 cm⁻¹).

  • ¹H NMR (CDCl₃): The α-proton (adjacent to the amine) in 2-heptylamine will appear as a multiplet around 2.8 ppm. The integration of the broad –NH₂ singlet (approx. 1.2–1.5 ppm, exchanges with D₂O) must integrate to exactly 2 protons.

References

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines MDPI
  • Ceria–Zirconia-Supported Pt as an Efficient Catalyst for the Sustainable Synthesis of Hydroxylamines and Primary Amines via the Hydrogenation of Oximes Under Ambient Conditions PMC / NIH
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities PubMed / NIH
  • US3959379A - Preparation of primary amines Google P
  • Reductive Amination of Carbonyl Compounds Thieme E-Books

Sources

Method

Application Note &amp; Protocol: The Beckmann Rearrangement of 2-Heptanone Oxime for the Synthesis of N-Pentylacetamide

Abstract The Beckmann rearrangement is a cornerstone transformation in organic synthesis, facilitating the conversion of ketoximes into N-substituted amides.[1] This application note provides a comprehensive technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, facilitating the conversion of ketoximes into N-substituted amides.[1] This application note provides a comprehensive technical guide for the Beckmann rearrangement of 2-heptanone oxime. The protocol details the acid-catalyzed conversion of the oxime into its corresponding amide, primarily N-pentylacetamide. We will explore the underlying mechanism, its inherent stereospecificity, and provide a detailed, field-tested laboratory protocol suitable for researchers in organic synthesis and drug development. The guide emphasizes the causality behind experimental choices, potential challenges, and methods for ensuring a self-validating and reproducible workflow.

Introduction and Significance

First described by Ernst Otto Beckmann in 1886, the Beckmann rearrangement provides a reliable pathway for expanding carbon frameworks through C-C bond cleavage and C-N bond formation.[2] The reaction's most prominent industrial application is the synthesis of ε-caprolactam from cyclohexanone oxime, the monomeric precursor to Nylon 6.[3][4] Beyond polymer science, this rearrangement is pivotal in the synthesis of pharmaceuticals and fine chemicals. For instance, a key step in an industrial synthesis of paracetamol involves a Beckmann rearrangement.[4][5]

This guide focuses on the rearrangement of an acyclic, unsymmetrical ketoxime, 2-heptanone oxime. The resulting product, N-pentylacetamide, is a valuable amide intermediate. The protocol herein employs a classic and robust acid-catalysis method, providing a foundational procedure that can be adapted for various substrates.

Mechanism and Stereochemical Considerations

The Beckmann rearrangement is a stereospecific reaction. The migratory aptitude of the substituent groups is secondary to their stereochemical orientation; specifically, the group positioned anti-periplanar to the hydroxyl (-OH) leaving group on the oxime nitrogen is the one that migrates.[1][3]

For an unsymmetrical ketoxime like 2-heptanone oxime, two geometric isomers exist: the (E)-oxime and the (Z)-oxime.

  • In the (E)-isomer , the larger pentyl group is anti to the hydroxyl group.

  • In the (Z)-isomer , the smaller ethyl group is anti to the hydroxyl group.

Under the strongly acidic conditions typically used, the hydroxyl group is protonated, converting it into a good leaving group (H₂O).[6][7] The subsequent 1,2-alkyl shift occurs in a concerted fashion with the departure of the water molecule, forming a transient nitrilium ion intermediate. This intermediate is then attacked by water, and after tautomerization, yields the final amide product.[6]

The migration of the anti group dictates the product:

  • Migration of the pentyl group (from the E-oxime) yields N-pentylacetamide .

  • Migration of the ethyl group (from the Z-oxime) yields N-ethylpentanamide .

It is crucial to recognize that under the acidic reaction conditions, isomerization between the (E) and (Z) oximes can occur, potentially leading to a mixture of both amide products.[8] However, the formation of the more thermodynamically stable oxime isomer often favors the migration of one group over the other.

G cluster_start Step 1: Protonation cluster_rearrangement Step 2: Rearrangement (Rate-Determining) cluster_hydrolysis Step 3: Nucleophilic Attack & Tautomerization Oxime 2-Heptanone Oxime (E-isomer shown) ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime H⁺ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium -H₂O Pentyl group migrates (anti-periplanar) EnolAmide Protonated Enol-form of Amide Nitrilium->EnolAmide +H₂O Amide N-Pentylacetamide (Final Product) EnolAmide->Amide Tautomerization (-H⁺)

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocol

This procedure is presented in two parts: the initial synthesis of the 2-heptanone oxime starting material, followed by its rearrangement.

Part A: Synthesis of 2-Heptanone Oxime

Rationale: The oxime precursor is prepared via a straightforward condensation reaction between 2-heptanone and hydroxylamine. The use of sodium hydroxide is to deprotonate the hydroxylamine hydrochloride in situ, releasing the free hydroxylamine nucleophile needed for the reaction.

Materials & Reagents

ReagentMol. Wt. ( g/mol )Quantity (mmol)Mass (g)Volume (mL)Notes
2-Heptanone114.1950.05.717.0Purity ≥ 98%
Hydroxylamine Hydrochloride69.4960.0 (1.2 eq)4.17-Irritant
Sodium Hydroxide (NaOH)40.0060.0 (1.2 eq)2.40-Corrosive
Ethanol (95%)---50Solvent
Deionized Water18.02--100For workup
Diethyl Ether74.12--~100For extraction
Anhydrous MgSO₄ or Na₂SO₄--~5 g-Drying agent

Step-by-Step Procedure

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.17 g of hydroxylamine hydrochloride and 2.40 g of sodium hydroxide in 50 mL of 95% ethanol.

  • Addition of Ketone: To the stirred solution, add 5.71 g (7.0 mL) of 2-heptanone dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-heptanone spot.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product, 2-heptanone oxime, should be a colorless to pale yellow oil.[9][10]

Part B: Beckmann Rearrangement to N-Pentylacetamide

Rationale: Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.[3][7] The reaction is highly exothermic upon addition of the acid and requires careful temperature control to prevent unwanted side reactions or degradation. Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acid, facilitating product precipitation and safe handling.

Materials & Reagents

ReagentMol. Wt. ( g/mol )Quantity (mmol)Mass (g)Volume (mL)Notes
2-Heptanone Oxime129.2240.05.17~5.8From Part A
Sulfuric Acid (H₂SO₄), conc.98.08--1598%, highly corrosive
Ice (from deionized water)--~200 g-For quenching
Ammonium Hydroxide (NH₄OH)35.04--As needed~28-30%, for neutralization
Dichloromethane (DCM)84.93--~100For extraction

Step-by-Step Procedure

  • Reaction Setup: Place 5.17 g of 2-heptanone oxime into a 100 mL flask equipped with a magnetic stirrer. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Catalyst Addition: Slowly and carefully, add 15 mL of concentrated sulfuric acid to the stirred oxime. Caution: This is a highly exothermic process. Add the acid dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: In a separate 500 mL beaker, prepare a slurry of ~200 g of crushed ice. Slowly and with vigorous stirring, pour the reaction mixture onto the ice. A white or off-white solid (the crude amide) should precipitate.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8 (test with pH paper). Perform this step in a well-ventilated fume hood.

  • Isolation & Extraction: Collect the precipitated solid by vacuum filtration. If little or no solid forms, transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-pentylacetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or hexanes-ethyl acetate) to yield a white crystalline solid.

Workflow Visualization

G cluster_oximation Part A: Oxime Synthesis cluster_rearrangement Part B: Beckmann Rearrangement start_A Combine 2-Heptanone, Hydroxylamine HCl, NaOH in Ethanol reflux_A Reflux for 2h start_A->reflux_A workup_A Aqueous Workup & Ether Extraction reflux_A->workup_A dry_A Dry & Concentrate workup_A->dry_A product_A 2-Heptanone Oxime (Oil) dry_A->product_A start_B Add conc. H₂SO₄ to Oxime at 0-5 °C product_A->start_B Use as starting material react_B Stir at Room Temp for 1-2h start_B->react_B quench_B Pour onto Ice react_B->quench_B neutralize_B Neutralize with NH₄OH quench_B->neutralize_B extract_B Filter Solid or Extract with DCM neutralize_B->extract_B purify_B Recrystallize extract_B->purify_B product_B N-Pentylacetamide (Solid) purify_B->product_B

Caption: Experimental workflow for the synthesis of N-pentylacetamide.

Field Insights and Troubleshooting

  • Beckmann Fragmentation: A common competing reaction is the Beckmann fragmentation, which produces a nitrile and a carbocation-derived species.[1] This is more likely to occur if the group α to the oxime can form a stable carbocation. For 2-heptanone oxime, this is less of a concern, but maintaining a low reaction temperature helps favor the rearrangement pathway.

  • Incomplete Reaction: If TLC analysis after the allotted time shows significant starting material, the reaction time can be extended, or the mixture can be gently warmed (e.g., to 40-50 °C) for a short period. However, be aware that heating can increase byproduct formation.

  • Product Isolation: The amide product may sometimes be difficult to precipitate or may form an oil. In this case, extraction with an appropriate organic solvent like dichloromethane or ethyl acetate is the most reliable method of isolation.

  • Safety: Concentrated sulfuric acid and ammonium hydroxide are highly corrosive and should be handled with extreme care inside a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

References

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Slideshare. (n.d.). Beckmann rearrangement ppt. Retrieved from [Link]

  • Fattahpour, S., et al. (2025, July 11). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC Advances. Retrieved from [Link]

  • Vedantu. (n.d.). Beckmann Rearrangement: Mechanism, Steps & Uses Explained. Retrieved from [Link]

  • Lin, C., et al. (n.d.). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Industrial Applications of Beckmann Rearrangement. Retrieved from [Link]

  • YouTube. (2023, February 16). Beckmann rearrangement. Retrieved from [Link]

  • ACS Publications. (2016, July 5). Radical Beckmann Rearrangement and Its Application in the Formal Total Synthesis of Antimalarial Natural Product Isocryptolepine via C–H Activation. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Retrieved from [Link]

  • Denmark, S. E. (n.d.). The Beckmann Rearrangement. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Continual synthesis of N-(phenyl)-phenylacetamide. Retrieved from [Link]

  • Li, A. Y., et al. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Synlett. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • YouTube. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Shanghai Massive Chemical Technology Co., Ltd. (n.d.). 2-Heptanone oxime CAS NO.5314-31-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN110981750A - Method for synthesizing 2-pentanone oxime from 2-pentanone through ammoxidation.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 2-heptanone oxime crystallization

Technical Support Center: Crystallization of 2-Heptanone Oxime Welcome to the technical support guide for the crystallization of 2-heptanone oxime. This resource is designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-Heptanone Oxime

Welcome to the technical support guide for the crystallization of 2-heptanone oxime. This resource is designed for researchers, scientists, and professionals in drug development who are working with and purifying this compound. As a molecule with applications in various industries, including as a fragrance component and chemical intermediate, achieving high purity is paramount.[1] Crystallization is a powerful purification technique, but it can present unique challenges, especially with oximes which are known to be prone to issues like oiling out and polymorphism.[2][3]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific problems you may encounter. We will explore the causality behind these issues and provide robust, validated protocols to overcome them.

Section 1: Foundational Knowledge & FAQs

This section covers the fundamental properties of 2-heptanone oxime and the basic principles of its crystallization.

Q1: What are the basic physical properties of 2-heptanone and its oxime?

Understanding the physical properties of your starting material and product is the first step in designing a successful crystallization. Key differences, such as boiling and melting points, dictate the choice of purification methods.

Property2-Heptanone (Starting Material)2-Heptanone Oxime (Product)
Molecular Formula C₇H₁₄O[4]C₇H₁₅NO[1][5]
Molecular Weight 114.19 g/mol [4]129.20 g/mol [1][5]
Appearance Clear, colorless liquid[4][6]Can be an oil or a low-melting solid[7]
Boiling Point ~151 °C @ 760 mmHg[6]~96 °C @ 10 mmHg[1][8]
Density ~0.817 g/mL at 25 °C[6]~0.891 g/mL at 25 °C[1][5][8]
Solubility Slightly soluble in water; soluble in ethanol, ether[6]Generally insoluble in water; soluble in organic solvents like ethanol[7]
Q2: What are the common impurities in 2-heptanone oxime synthesis?

Impurities can originate from starting materials, by-products, or degradation products.[9] The most common impurities you will likely encounter are:

  • Unreacted 2-Heptanone: The starting ketone is often the primary impurity.

  • Hydroxylamine: Excess reactant from the oximation step.

  • Solvents: Residual solvents used in the reaction or workup.

  • Side-Products: Depending on the reaction conditions, minor side-products may form.

  • Geometric Isomers (E/Z): Unsymmetrical ketoximes like 2-heptanone oxime can exist as E/Z stereoisomers, which may have different physical properties and can sometimes be considered impurities of one another if a single isomer is desired.[3][10]

Q3: What makes a good crystallization solvent for 2-heptanone oxime?

The ideal solvent is the cornerstone of a successful recrystallization.[11][12] Key characteristics include:

  • High-Temperature Coefficient: The solvent should dissolve the oxime well when hot but poorly when cold (including at room temperature).[11] This differential solubility is what drives the crystallization process.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[11][12]

  • Non-Reactivity: The solvent must be inert and not react with the oxime.[11]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

For oximes, which can be oily, mixed solvent systems (a "solvent" and an "anti-solvent") are often effective.[12] For example, dissolving the oxime in a minimal amount of a good solvent like ethanol or ethyl acetate and then slowly adding a poor solvent like water or hexane until turbidity appears can induce crystallization.

Section 2: Troubleshooting Common Crystallization Problems

This section addresses specific issues encountered during the crystallization process in a Q&A format.

Caption: General troubleshooting decision tree for 2-heptanone oxime crystallization.

Q4: My 2-heptanone oxime is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[2] Because many oximes have low melting points, this is a very common problem. The oily droplets that form are an impure, supercooled liquid version of your compound, which will rarely crystallize properly upon further cooling.

Solutions:

  • Increase Solvent Volume: The most common cause is that the solution is too concentrated. The saturation point is reached at too high a temperature. Re-heat the mixture until the oil redissolves, add more hot solvent (10-20% increments), and attempt to cool again.[13] This lowers the saturation temperature of the solution.

  • Slow Down the Cooling Rate: Rapid cooling encourages precipitation rather than ordered crystal growth.[13] After dissolving your compound in hot solvent, ensure the flask is well-insulated. Let it cool to room temperature on a benchtop, perhaps insulated by paper towels, before moving it to an ice bath. Never transfer a hot flask directly into an ice bath.[12]

  • Change the Solvent System: If the above steps fail, the boiling point of your solvent may be too high relative to the oxime's melting point. Consider a lower-boiling point solvent. Alternatively, using a two-solvent system (anti-solvent addition) at a lower temperature can be very effective.

Q5: My final crystals are not pure. Analysis shows contamination with the starting ketone. What should I do?

Causality: This indicates that the chosen crystallization conditions do not effectively separate the oxime from unreacted 2-heptanone. This can happen if their solubility profiles in the chosen solvent are too similar or if droplets of the impure mother liquor become trapped within the crystal mass (inclusion).

Solutions:

  • Optimize the Solvent Wash: Ensure you are washing the collected crystals with a small amount of ice-cold crystallization solvent.[11] Using cold solvent minimizes the dissolution of your desired product while washing away soluble impurities from the crystal surfaces.

  • Perform a Second Recrystallization: A single crystallization may not be sufficient for high impurity loads. A second recrystallization of the obtained crystals will almost always result in a significant purity increase.

  • Re-evaluate the Solvent Choice: Your starting ketone may be co-crystallizing with the oxime. You need a solvent system where the ketone is significantly more soluble than the oxime at low temperatures, ensuring it remains in the mother liquor. Refer to the solvent screening protocol below.

Q6: My crystallization yield is very low (<50%). How can I improve recovery?

Causality: A low yield is typically caused by one of two issues: either too much compound was left behind in the mother liquor, or product was lost during mechanical transfers.[13]

Solutions:

  • Minimize Hot Solvent Volume: The most critical step for yield is to use the minimum amount of hot solvent required to fully dissolve the crude product.[12] Adding excess solvent will result in a significant portion of your product remaining dissolved even after cooling. If you accidentally add too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[2]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool. After reaching room temperature, cool the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[12]

  • Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals. This is done by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

  • Check for Premature Crystallization: If using hot gravity filtration to remove insoluble impurities, ensure the solution, funnel, and flask are all kept hot to prevent your product from crystallizing prematurely in the filter paper.[2]

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for common crystallization workflows.

Caption: Standard workflow for a single-solvent recrystallization.[]

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., 60% ethanol in water has been reported for some oximes[7]).

  • Dissolution: Place the crude 2-heptanone oxime in an Erlenmeyer flask with a stir bar or boiling chip. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the oxime in small portions, with stirring and gentle heating, until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, add a small amount of activated carbon and boil for a few minutes.[11]

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or if you used activated carbon, perform a hot gravity filtration to remove them.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them. Transfer the crystals to a watch glass and allow them to dry completely. A melting point determination can assess purity.[15]

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Solvent System Selection: Choose two miscible solvents: one in which the oxime is highly soluble (e.g., ethanol, acetone) and one in which it is poorly soluble (e.g., water, hexane).[12]

  • Dissolution: Dissolve the crude oxime in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot "good" solvent to just clarify the cloudy solution.

  • Cooling and Collection: Allow the solution to cool slowly, as described in Protocol 1. The presence of the anti-solvent will significantly lower the oxime's solubility, promoting crystallization. Collect, wash, and dry the crystals as previously described.

Section 4: Analytical Purity Assessment

Verifying the purity of your final crystalline product is a critical final step.

Q7: How can I confirm the purity of my crystallized 2-heptanone oxime?

Causality: Visual inspection is not sufficient to determine purity. Instrumental analysis is required to detect and quantify residual impurities.[9]

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the oxime from non-volatile impurities like the starting ketone. A reverse-phase method using an acetonitrile/water mobile phase is often suitable.[16]

  • Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds and can effectively detect residual solvents or the more volatile 2-heptanone starting material.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The presence of E/Z isomers can often be distinguished by NMR.[3]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.

By systematically addressing the issues of solvent choice, cooling rate, and impurity profiles, the challenges associated with 2-heptanone oxime crystallization can be overcome, leading to a high-purity final product.

References

  • LookChem. Cas 5314-31-8, 2-HEPTANONE OXIME. [Link]

  • SIELC Technologies. (2018, February 16). 2-Heptanone, oxime. [Link]

  • University of Alberta. Recrystallization. [Link]

  • University of Calgary. Recrystallization - Single Solvent. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • National Center for Biotechnology Information. 2-Heptanone. PubChem Compound Database. [Link]

  • Ainfo Inc. 2-HEPTANONE. [Link]

  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Sciencemadness Discussion Board. (2014, January 24). Oximes. [Link]

  • ACS Publications. (2023, August 23). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. [Link]

  • Science of Synthesis. Product Class 15: Oximes. [Link]

  • ResearchGate. Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air using gas chromatography (GC-NSD). [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Wikipedia. Oxime. [Link]

Sources

Optimization

purification methods for technical grade 2-heptanone oxime

Welcome to the Technical Support Center for Oxime Purification. As a Senior Application Scientist, I have structured this guide to address the specific, field-proven methodologies required to purify technical grade 2-hep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxime Purification. As a Senior Application Scientist, I have structured this guide to address the specific, field-proven methodologies required to purify technical grade 2-heptanone oxime.

Technical grade oximes often present significant purification challenges due to unreacted starting materials, trace acid catalysts, and stereoisomeric mixtures. Rather than simply listing steps, this guide emphasizes the causality behind each experimental choice and establishes self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Part 1: Fundamental Properties & Causality

Understanding the physicochemical properties of 2-heptanone oxime is the first step in designing a rational purification strategy.

Table 1: Physicochemical Properties of 2-Heptanone Oxime

Property Value Causality in Purification Strategy
Molecular Formula C₇H₁₅NO -
Molecular Weight 129.20 g/mol [1] -
Density ~0.891 g/cm³[1] Informs phase separation during aqueous washing (the organic oxime layer will float on top of the aqueous layer).
Boiling Point (Atm) ~215 °C[2] The high atmospheric boiling point necessitates vacuum distillation to prevent thermal degradation.

| Boiling Point (Vac) | 103–107 °C at 6 mmHg[3] | Provides the optimal target temperature range for high-vacuum fractional distillation. |

Part 2: Core Purification Methodologies & FAQs

Q1: Why does technical grade 2-heptanone oxime decompose during standard atmospheric distillation, and how do I prevent it?

Answer: Heating oxime derivatives to their atmospheric boiling points (~215 °C) often causes violent thermal decomposition or unwanted side reactions[4]. Specifically, trace acidic impurities left over from the synthesis phase (which typically utilizes hydroxylamine hydrochloride) can catalyze a Beckmann rearrangement at elevated temperatures, converting your oxime into an amide[5].

To prevent this, the fundamental mechanism of purification relies on lowering the system pressure to drastically reduce the boiling point, thereby avoiding the thermal activation energy required for decomposition[4].

Q2: What is the self-validating protocol for the vacuum distillation of technical grade 2-heptanone oxime?

Answer: A self-validating protocol incorporates real-time checkpoints to confirm success before proceeding. For distillation, this means strictly monitoring vapor temperature stability.

Protocol 1: High-Vacuum Fractional Distillation

  • Neutralization (Crucial Step): Wash the technical grade 2-heptanone oxime with a 10% aqueous Na₂CO₃ solution. Causality: This neutralizes trace HCl from the synthesis phase, preventing acid-catalyzed degradation during heating[3].

  • Phase Separation: Allow the mixture to settle in a separatory funnel. Extract the upper organic layer (density ~0.89 g/cm³) and dry it thoroughly over anhydrous Na₂SO₄[1].

  • Apparatus Setup: Transfer the dried oxime to a distillation flask equipped with a short Vigreux column, a fractionating head, and a high-vacuum pump capable of reaching <10 mmHg.

  • Heating: Submerge the flask in an oil bath preheated to ~140 °C[3]. Causality: Preheating the bath ensures rapid, uniform heat transfer, minimizing the total time the oxime spends at elevated temperatures[4].

  • Collection (Self-Validation Checkpoint): Apply a vacuum of ~6 mmHg. Discard the initial fore-run (which contains unreacted 2-heptanone and residual water). Collect the main fraction only when the vapor temperature stabilizes strictly between 103 °C and 107 °C[3]. A stable temperature plateau validates that the pure oxime is eluting.

G N1 Technical Grade 2-Heptanone Oxime N2 Aqueous Wash (Remove Hydroxylamine) N1->N2 N3 Dry over Anhydrous Na2SO4 N2->N3 N4 High Vacuum Setup (<10 mmHg) N3->N4 N5 Fractional Distillation (Oil Bath ~140°C) N4->N5 N6 Collect Pure Fraction (~105°C at 6 mmHg) N5->N6

Workflow for the high-vacuum distillation of 2-heptanone oxime.

Q3: My application requires stereopure 2-heptanone oxime, but my distilled product is an E/Z isomeric mixture. How do I resolve this?

Answer: The condensation of 2-heptanone with hydroxylamine inherently yields a mixture of E and Z stereoisomers due to restricted rotation around the C=N bond[4]. Distillation cannot efficiently separate these isomers because their boiling points are nearly identical. To resolve this, you must exploit their differing polarities using silica gel column chromatography[6].

Protocol 2: Chromatographic Separation of E/Z Isomers

  • Column Preparation: Pack a chromatography column with standard silica gel (230-400 mesh) using hexane as the initial solvent.

  • Loading: Dissolve the distilled E/Z oxime mixture in a minimal volume of hexane and load it carefully onto the column bed[7].

  • Gradient Elution: Utilize a gradient elution system, starting with 100% hexane and gradually increasing polarity to Hexane:Ethyl Acetate (e.g., 4:1 v/v). Causality: The E-isomer typically exhibits less steric hindrance interacting with the stationary phase, resulting in a higher Rf value, while the Z-isomer binds more strongly and elutes later[6].

  • Validation: Monitor the collected fractions via Thin Layer Chromatography (TLC). Combine fractions showing a single, distinct spot to isolate the pure major (E) and minor (Z) isomers[6].

G N1 E/Z Oxime Mixture N2 Silica Gel Column Loading N1->N2 N3 Gradient Elution (Hexane:EtOAc) N2->N3 N4 Major E-Isomer (Higher Rf) N3->N4 N5 Minor Z-Isomer (Lower Rf) N3->N5

Chromatographic separation pathway for E/Z oxime isomers.

Part 3: Troubleshooting Guide

Q4: My distillate is discolored (yellow/brown) and shows multiple spots on TLC. What went wrong?

Answer: Discoloration during oxime distillation is a classic indicator of thermal degradation or oxidation. This is typically caused by a failure in one of two critical parameters:

  • Inadequate Vacuum: If your pump cannot maintain pressure below 10 mmHg, the required boiling temperature increases, pushing the oxime past its thermal stability threshold[4].

  • Trace Acid Contamination: If the initial Na₂CO₃ wash was skipped or incomplete, residual acids will catalyze decomposition into dark, complex amide byproducts[3].

G N1 Issue: Discolored Distillate or Low Purity N2 Check Vacuum Pressure N1->N2 N3 Pressure > 15 mmHg? Thermal Degradation N2->N3 N4 Pressure < 10 mmHg? Trace Acid Catalysis N2->N4 N5 Action: Improve Seal & Use High-Vacuum Pump N3->N5 N6 Action: Pre-wash with Na2CO3 Solution N4->N6

Troubleshooting decision tree for discolored oxime distillates.

References

  • Source: alfa-chemistry.
  • Title: (1Z)
  • Source: benchchem.
  • Title: Oximes - Powered by XMB 1.9.
  • Source: benchchem.
  • Source: thieme-connect.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC methods for 2-heptanone oxime quantification

Optimizing and Validating HPLC Methods for 2-Heptanone Oxime Quantification: A Comparative Guide Executive Summary Quantifying aliphatic oximes such as 2-heptanone oxime (N-Heptan-2-ylidenehydroxylamine) presents distinc...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for 2-Heptanone Oxime Quantification: A Comparative Guide

Executive Summary

Quantifying aliphatic oximes such as 2-heptanone oxime (N-Heptan-2-ylidenehydroxylamine) presents distinct analytical challenges. Unlike aromatic compounds, aliphatic oximes lack extended π-conjugation, rendering standard UV detection insensitive. Furthermore, their propensity for E/Z isomerization and chelation with stationary phase impurities can compromise peak integrity. This guide provides a comprehensive comparison of Reverse-Phase HPLC (RP-HPLC) and LC-MS/MS methodologies, detailing the causality behind chromatographic choices and outlining a self-validating protocol compliant with ICH Q2(R2) standards.

Methodological Comparison: RP-HPLC-UV vs. LC-MS/MS

When selecting a quantification strategy, the choice between RP-HPLC-UV and LC-MS/MS hinges on the required sensitivity and the sample matrix.

  • RP-HPLC-UV: Ideal for bulk active pharmaceutical ingredient (API) assays, impurity profiling, and preparative separations. It utilizes simple isocratic conditions (e.g., Acetonitrile/Water) and relies on low-wavelength UV detection (210 nm) due to the lack of strong chromophores [1].

  • LC-MS/MS: Essential for bioanalytical applications (e.g., pharmacokinetics in plasma) where nanogram-per-milliliter sensitivity is required. This method necessitates replacing non-volatile buffers with MS-compatible modifiers like formic acid to prevent ion suppression in the electrospray ionization (ESI) source [1][2].

Causality & Expert Insights: Overcoming Oxime-Specific Challenges

As an application scientist, developing a robust method requires understanding the physical chemistry of the analyte to explain why specific parameters are chosen:

  • Solvent Selection and UV Cutoff: Because 2-heptanone oxime absorbs weakly, detection must occur near 210 nm. Acetonitrile (UV cutoff 190 nm) is strictly preferred over methanol (UV cutoff 205 nm) to maintain a stable, low-noise baseline[3].

  • Managing E/Z Isomerization: Oximes exist in a dynamic equilibrium between syn and anti isomers. On high-efficiency columns, this can cause peak shouldering or splitting. Elevating the column temperature (e.g., 40°C) accelerates the interconversion rate relative to the chromatographic timescale, coalescing the isomers into a single, sharp peak for accurate integration.

  • Suppressing Silanol Interactions: Oximes can hydrogen-bond or chelate with residual silanols on silica columns, leading to peak tailing. Adding 0.1% phosphoric acid (for UV) fully protonates the silanols, eliminating secondary interactions and ensuring peak symmetry[1]. For MS applications, 0.1% formic acid serves the same proton-donating function while remaining volatile [2].

Method Development & Validation Workflow

HPLC_Validation Start Method Definition: 2-Heptanone Oxime Col Stationary Phase Selection (C18 vs. Mixed-Mode) Start->Col Mob Mobile Phase Optimization (MeCN/H2O + Acid Modifier) Col->Mob Det Detector Configuration (UV 210nm vs. ESI-MS) Mob->Det SST System Suitability Testing (Self-Validating Check) Det->SST Spec Specificity & Selectivity (Resolution from Degradants) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) SST->Acc End Fully Validated Analytical Procedure Spec->End Lin->End Acc->End

Fig 1: Stepwise workflow for HPLC method development and ICH validation for oxime quantification.

Quantitative Data & Validation Metrics

The following table compares the typical validation parameters and acceptance criteria for 2-heptanone oxime quantification across both platforms, grounded in ICH Q2(R2) and FDA bioanalytical guidelines[2][4].

Validation ParameterRP-HPLC-UV (API Assay)LC-MS/MS (Bioanalytical)ICH / FDA Acceptance Criteria
Linearity Range 10 - 200 µg/mL0.5 - 500 ng/mLR² ≥ 0.999
LOD ~1.0 µg/mL~0.1 ng/mLS/N ≥ 3:1
LOQ ~3.0 µg/mL~0.5 ng/mLS/N ≥ 10:1
Precision (%RSD) < 1.0%< 5.0%≤ 2.0% (Assay), ≤ 15% (Bio)
Accuracy (Recovery) 98.0% - 102.0%85.0% - 115.0%98-102% (Assay), 85-115% (Bio)

Self-Validating Experimental Protocol: RP-HPLC-UV

To ensure trustworthiness, this protocol is designed as a self-validating system. The execution of the System Suitability Test (SST) acts as an automated gatekeeper; if the SST criteria are not met, the system prevents the analysis of unknown samples, ensuring absolute data integrity.

Phase 1: Chromatographic Setup

  • Column Installation: Install a high-purity, end-capped C18 or mixed-mode column (e.g., SIELC Newcrom R1, 150 x 4.6 mm, 5 µm) to minimize chelation[1].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 50% Acetonitrile and 50% HPLC-grade Water. Add 0.1% v/v Phosphoric Acid. Degas via sonication for 15 minutes.

  • Instrument Parameters: Set the flow rate to 1.0 mL/min, the column oven to 40°C (to coalesce E/Z isomers), and the UV detector to 210 nm.

Phase 2: System Suitability Testing (The Self-Validating Core)

  • Prepare a standard solution of 2-heptanone oxime at 100 µg/mL in the mobile phase.

  • Inject the standard six consecutive times.

  • Automated Acceptance Criteria: The system is validated for the run only if:

    • Retention time %RSD is ≤ 1.0%.

    • Peak area %RSD is ≤ 2.0%.

    • USP Tailing Factor is ≤ 1.5 (confirming successful suppression of silanol interactions).

    • Theoretical plates (N) > 2000.

Phase 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject a diluent blank and a placebo matrix. Verify no peaks elute at the 2-heptanone oxime retention time. Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C for 24h) to ensure the active peak is spectrally pure and resolved from degradants[4].

  • Linearity: Prepare and inject five concentration levels ranging from 50% to 150% of the target working concentration. Plot peak area vs. concentration and calculate the regression line (Target: R² ≥ 0.999)[3].

  • Accuracy: Spike known amounts of 2-heptanone oxime into the matrix at 80%, 100%, and 120% levels. Extract and analyze in triplicate. Calculate percent recovery (Target: 98.0% - 102.0%).

References

  • Separation of 2-Heptanone, oxime on Newcrom R1 HPLC column. Source: SIELC Technologies. URL:[Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Source: Acta Scientific. URL: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Source: LCGC International. URL:[Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes. Source: PubMed. URL:[Link]

Sources

Comparative

FTIR spectra comparison of 2-heptanone and 2-heptanone oxime

FTIR Spectroscopic Profiling: A Comparative Guide to 2-Heptanone and 2-Heptanone Oxime As a Senior Application Scientist in molecular characterization, I frequently consult with drug development teams looking to validate...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopic Profiling: A Comparative Guide to 2-Heptanone and 2-Heptanone Oxime

As a Senior Application Scientist in molecular characterization, I frequently consult with drug development teams looking to validate the structural conversion of ketones to oximes. The oximation of aliphatic ketones like 2-heptanone is a critical synthetic step. Oximes and their ester derivatives frequently exhibit enhanced biological activities—ranging from targeted anticancer cytotoxicity to potent herbicidal properties—that far exceed those of their parent ketones[1],[2]. Furthermore, oximes offer superior chemical stability, acting as robust intermediates for downstream radical generation or amine synthesis[1].

To definitively prove that 2-heptanone has been successfully converted to 2-heptanone oxime, Fourier Transform Infrared (FTIR) spectroscopy is the most immediate and structurally revealing analytical tool. This guide objectively compares the spectral signatures of both compounds and outlines a self-validating experimental protocol designed to eliminate false positives.

Mechanistic Causality: Why the Spectra Diverge

Infrared spectroscopy does not merely count functional groups; it measures the physical dynamics of molecular dipole moments. The conversion of 2-heptanone to 2-heptanone oxime replaces a carbonyl group (C=O) with an oxime group (C=N–OH). This substitution fundamentally alters the molecule's vibrational landscape:

  • The Dipole Shift (C=O vs. C=N): The intensity of an FTIR peak is directly proportional to the square of the change in the dipole moment ( Δμ ) during the vibration. Oxygen is highly electronegative, creating a massive dipole across the C=O bond in 2-heptanone. This results in a fiercely intense, sharp stretching peak at ~1715 cm⁻¹[3]. In contrast, nitrogen is less electronegative. The resulting C=N bond in the oxime has a smaller dipole moment, yielding a noticeably weaker, though distinct, stretching peak shifted to lower energy (~1665 cm⁻¹)[1].

  • The Introduction of Hydrogen Bonding (O-H): The parent ketone lacks hydrogen bond donors. The newly formed oxime features a terminal hydroxyl group. Because oxime molecules readily form intermolecular hydrogen bonds, the O-H bond strength varies slightly across the bulk sample. This physical distribution of bond energies broadens the O-H stretching signal into a wide, prominent band between 3100 and 3500 cm⁻¹.

  • Isomeric Complexity: Unlike the planar ketone, oximes can exist as E and Z stereoisomers. High-resolution hyphenated techniques, such as , have revealed that the dynamic interconversion of these isomers can subtly influence the spectral profile, occasionally presenting as micro-splitting in the C=N or N-O bands.

Quantitative Spectral Comparison

The table below summarizes the critical diagnostic peaks required to differentiate the parent ketone from the oxime product.

Functional GroupVibration Mode2-Heptanone (cm⁻¹)2-Heptanone Oxime (cm⁻¹)Intensity & Morphology
O–H StretchingAbsent3100 – 3500Broad, Strong (Oxime only)
C=O Stretching1715 – 1720AbsentSharp, Very Strong (Ketone only)
C=N StretchingAbsent1650 – 1680Sharp, Medium-Weak (Oxime only)
N–O StretchingAbsent930 – 950Sharp, Medium (Oxime only)
C–H (sp³) Stretching2850 – 29602850 – 2960Sharp, Strong (Present in both)

Data synthesized from [3] and established spectroscopic libraries[1].

Workflow Visualization

The following diagram illustrates the logical relationship between the chemical synthesis workflow and the specific FTIR markers used to validate the transformation.

G cluster_0 Chemical Conversion cluster_1 FTIR Spectral Validation Markers Ketone 2-Heptanone (Strong C=O Dipole) Reaction Oximation (NH₂OH·HCl, Base) Ketone->Reaction Nucleophilic Addition FTIR_Ketone Monitor: ~1715 cm⁻¹ (Sharp, Intense Peak) Ketone->FTIR_Ketone Oxime 2-Heptanone Oxime (O-H & C=N Bonds) Reaction->Oxime Dehydration FTIR_Oxime Monitor: ~1665 cm⁻¹ (C=N) ~3300 cm⁻¹ (O-H) Oxime->FTIR_Oxime Data_Analysis Peak Integration & Baseline Subtraction FTIR_Ketone->Data_Analysis FTIR_Oxime->Data_Analysis

Reaction workflow and FTIR spectral validation markers for ketone-to-oxime conversion.

Experimental Methodology: A Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your data, the protocol must be self-validating. A common pitfall in oxime characterization is using Transmission FTIR with Potassium Bromide (KBr) pellets. KBr is highly hygroscopic; it absorbs atmospheric moisture, producing a broad O-H stretch at ~3300 cm⁻¹ that perfectly masks the oxime's diagnostic O-H peak.

To circumvent this, we utilize Attenuated Total Reflectance (ATR) FTIR with a monolithic diamond crystal.

Step-by-Step Acquisition Protocol
  • Instrument Calibration (The Validation Step):

    • Scan a standardized polystyrene film. Verify that the reference peak at exactly 1601.2 cm⁻¹ is present. This ensures the laser and interferometer are properly aligned before assessing the closely positioned C=O and C=N peaks.

  • Background Acquisition:

    • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

    • Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: 64 scans are required to achieve a high signal-to-noise ratio, ensuring the weaker C=N peak of the oxime is not lost in baseline noise.

  • Parent Ketone Baseline (2-Heptanone):

    • Apply 1–2 drops of neat 2-heptanone directly onto the ATR crystal. Ensure the crystal is fully covered to maintain a consistent evanescent wave penetration depth.

    • Acquire the spectrum. You must observe a dominant, sharp peak at ~1715 cm⁻¹. Save this as your negative control baseline.

    • Clean the crystal thoroughly and verify the baseline has returned to zero to prevent cross-contamination.

  • Oxime Product Analysis (2-Heptanone Oxime):

    • Apply the purified 2-heptanone oxime to the crystal. (If the oxime has crystallized, use the ATR pressure anvil to ensure intimate contact with the diamond surface).

    • Acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

  • Data Processing & Verification:

    • Overlay the two spectra.

    • Success Criteria: The reaction is deemed complete only if the 1715 cm⁻¹ peak has completely disappeared, accompanied by the emergence of the broad 3100–3500 cm⁻¹ band and the 1665 cm⁻¹ peak. If a residual peak remains at 1715 cm⁻¹, unreacted 2-heptanone is still present in the matrix.

References

  • National Institute of Standards and Technology (NIST). "2-Heptanone." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • MDPI. "New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies." International Journal of Molecular Sciences. URL:[Link]

  • Royal Society of Chemistry (RSC). "Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes." Analyst. URL:[Link]

Sources

Validation

toxicity comparison of 2-heptanone oxime vs MEKO

Title: Comparative Toxicity and Mechanistic Profiling: 2-Heptanone Oxime (MAKO) vs. Methyl Ethyl Ketoxime (MEKO) in Formulation Chemistry Executive Summary For decades, Methyl Ethyl Ketoxime (MEKO, CAS 96-29-7) has been...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity and Mechanistic Profiling: 2-Heptanone Oxime (MAKO) vs. Methyl Ethyl Ketoxime (MEKO) in Formulation Chemistry

Executive Summary

For decades, Methyl Ethyl Ketoxime (MEKO, CAS 96-29-7) has been the industry standard anti-skinning agent in alkyd paints and a primary blocking agent in polyurethane and room-temperature vulcanizing (RTV) silicone sealants. However, severe toxicological findings—specifically its role as a methaemoglobin inducer and an animal carcinogen—have triggered stringent regulatory restrictions globally[1][2].

As the industry pivots toward safer alternatives, 2-Heptanone Oxime (also known as Methyl Amyl Ketoxime or MAKO, CAS 5314-31-8) has emerged as a premier drop-in replacement[3][4]. This guide provides a rigorous, data-driven comparison of the toxicological profiles of MEKO and MAKO, detailing the mechanistic causality behind their differing safety profiles and providing standardized experimental protocols for comparative validation.

Mechanistic Toxicity Analysis: Causality & Metabolism

The toxicological divergence between MEKO and MAKO is fundamentally rooted in their molecular weight, steric hindrance, and subsequent metabolic pathways.

The MEKO Toxicity Cascade (Hematotoxicity & Carcinogenicity)

Inhalation and oral exposure to MEKO leads to rapid systemic absorption due to its high volatility. In the liver, MEKO undergoes cytochrome P450-mediated metabolism, yielding hydroxylamine as a byproduct[5]. Hydroxylamine is a potent oxidant that converts the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in methemoglobinemia [1][6].

The accumulation of methemoglobin triggers the formation of Heinz bodies, leading to the premature destruction of erythrocytes (hemolytic anemia). The spleen attempts to clear these damaged red blood cells, resulting in severe splenic hemosiderosis[1]. Chronic compensatory hematopoiesis and sustained oxidative stress in the liver ultimately promote the development of hepatocellular carcinomas in rodent models[6][7]. Furthermore, repeated inhalation of MEKO causes irreversible degeneration of the olfactory epithelium[1].

The MAKO Safety Profile (Steric Bulk & Reduced Volatility)

2-Heptanone oxime (MAKO) features a longer, seven-carbon aliphatic chain. This structural modification provides two critical safety advantages:

  • Reduced Vapor Pressure: MAKO is significantly less volatile than MEKO, drastically reducing the primary vector of occupational exposure (inhalation)[8][9].

  • Altered Metabolic Fate: The increased steric bulk of the methyl-amyl structure alters its interaction with hepatic enzymes. Instead of rapid hydrolysis to hydroxylamine, MAKO favors alternative phase II conjugation pathways (such as glucuronidation), facilitating safe renal excretion without inducing oxidative stress on erythrocytes.

ToxicityPathway MEKO MEKO (Methyl Ethyl Ketoxime) High Volatility Metab Hepatic Metabolism (CYP450) MEKO->Metab MAKO MAKO (2-Heptanone Oxime) Low Volatility MAKO->Metab Hydrox Hydroxylamine Release Metab->Hydrox SafeMetab Glucuronidation & Excretion Metab->SafeMetab MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydrox->MetHb Safe Minimal Systemic Toxicity SafeMetab->Safe Anemia Hemolytic Anemia & Hemosiderosis MetHb->Anemia Liver Hepatocellular Carcinoma Anemia->Liver

Metabolic pathways comparing MEKO-induced hematotoxicity vs MAKO clearance.

Quantitative Data Comparison

The following table synthesizes the physicochemical and toxicological endpoints of MEKO and MAKO, demonstrating why MAKO serves as a safer formulation alternative.

ParameterMEKO (Methyl Ethyl Ketoxime)MAKO (2-Heptanone Oxime)
CAS Number 96-29-75314-31-8[3][10]
Molecular Weight 87.12 g/mol 129.20 g/mol [10][11]
Vapor Pressure (25°C) ~1.5 mmHg (High Inhalation Risk)0.0887 mmHg (Low Inhalation Risk)[11]
Acute Oral Toxicity (LD50, Rat) ~930 mg/kg (Moderate Toxicity)> 3000 mg/kg (Low Toxicity)[12]
Methemoglobin Induction Strong Positive (Heinz body anemia)[1][5]Negative / Negligible
Carcinogenicity Positive (Hepatocellular carcinoma)[6][7]Not Classified as Carcinogenic
Olfactory Toxicity Irreversible nasal epithelium degeneration[1]Mild transient irritation[11]

Experimental Methodologies for Toxicity Validation

To objectively validate the safety profile of MAKO against MEKO, drug development professionals and toxicologists must employ self-validating experimental systems. Below are the definitive protocols for assessing comparative hematotoxicity and mutagenicity.

Protocol A: 28-Day Inhalation Hematotoxicity & Methemoglobin Screening

This assay quantifies the erythrocyte toxicity and compensatory splenic responses caused by oxime inhalation.

  • Animal Preparation: Acclimate male and female F344 rats (n=10/sex/group) for 7 days in standard vivarium conditions[6].

  • Exposure Chamber Setup: Utilize dynamic whole-body inhalation chambers. Calibrate vapor generation systems to deliver target concentrations of 0 (Control), 15, 75, and 375 ppm of either MEKO or MAKO[6].

  • Dosing Regimen: Expose animals for 6 hours/day, 5 days/week, for a total of 28 days[6].

  • Blood Gas & Hematology Analysis:

    • On days 7, 14, and 28, collect 0.5 mL of blood via the lateral tail vein into EDTA-coated tubes.

    • Immediately analyze samples using a co-oximeter to quantify Methemoglobin (MetHb) percentages.

    • Prepare blood smears, stain with New Methylene Blue, and perform microscopic counting to quantify Heinz body-positive erythrocytes.

  • Histopathology: Post-euthanasia, excise the spleen and liver. Stain splenic tissue with Prussian Blue to evaluate hemosiderosis (iron accumulation resulting from red blood cell destruction)[1][7].

Workflow Acclimation Animal Acclimation (F344 Rats) Exposure Whole-Body Inhalation (0, 15, 75, 375 ppm) Acclimation->Exposure Blood Blood Sampling (Days 7, 14, 28) Exposure->Blood Analysis MetHb & Heinz Body Quantification Blood->Analysis Histology Splenic & Hepatic Histopathology Blood->Histology

28-day inhalation workflow for quantifying oxime-induced hematotoxicity.

Protocol B: In Vitro Mutagenicity (Ames Test with S9 Activation)

Because MEKO's carcinogenicity is linked to its hepatic metabolites, an Ames test must incorporate metabolic activation to accurately compare the genotoxic potential of MEKO and MAKO.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 and TA100 overnight in nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 fraction derived from Aroclor 1254-induced rat liver homogenate, supplemented with NADP and glucose-6-phosphate.

  • Treatment: In sterile test tubes, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix, and varying concentrations (10 to 5000 µ g/plate ) of MEKO or MAKO dissolved in DMSO[2].

  • Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48 hours. Count revertant colonies. A dose-dependent increase in revertant colonies (≥2x background) indicates mutagenic potential.

Conclusion & Formulation Translation

For researchers and formulation scientists, the transition from MEKO to MAKO (2-Heptanone oxime) is not merely a regulatory compliance measure, but a fundamental upgrade in product safety. MAKO's significantly lower vapor pressure (0.0887 mmHg) virtually eliminates the ambient inhalation risks associated with MEKO[11]. Furthermore, its steric profile prevents the generation of hematotoxic hydroxylamine metabolites, sparing formulators and end-users from methemoglobinemia and downstream carcinogenic risks[1][5]. When formulating, MAKO can generally be substituted at a 1:1 to 1:1.2 molar ratio for MEKO in alkyd resins and blocked isocyanates, maintaining excellent anti-skinning and de-blocking performance without the associated toxicity[9].

References

  • Industrial Chemicals Environmental Management Standard (Australia). 2-Butanone, oxime (MEKO) - Draft evaluation statement. [Link]

  • LookChem. Cas 5314-31-8, 2-HEPTANONE OXIME. [Link]

  • National Institutes of Health (NIH) / Inhalation Toxicology. A chronic inhalation toxicity/oncogenicity study of methylethylketoxime in rats and mice. [Link]

  • NextSDS. (E)-heptan-2-one oxime — Chemical Substance Information. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA), California. Methyl Ethyl Ketoxime (MEKO) - Carcinogen Identification Committee. [Link]

  • U.S. Environmental Protection Agency (EPA). Toxicological Review for Methyl ethyl ketone (MEK) (CAS No. 78-93-3). [Link]

  • FSB Specialty Chemicals. Anti skinning agents - 2-Heptanone oxime (MAKO). [Link]

  • Google Patents (US4794154A).

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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